2-((2-Chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde
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Overview
Description
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3 It is a derivative of benzaldehyde, featuring a methoxy group at the 5-position and a 2-chloro-4-fluorobenzyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl alcohol and 5-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The 2-chloro-4-fluorobenzyl alcohol undergoes a nucleophilic substitution reaction with 5-methoxybenzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methoxybenzoic acid.
Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group.
4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde: Similar structure but without the methoxy group.
Uniqueness
2-((2-Chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the presence of both the methoxy group and the 2-chloro-4-fluorobenzyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C15H12ClFO3 |
---|---|
Molecular Weight |
294.70 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12ClFO3/c1-19-13-4-5-15(11(6-13)8-18)20-9-10-2-3-12(17)7-14(10)16/h2-8H,9H2,1H3 |
InChI Key |
MKOFRCRLDRWEFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)C=O |
Origin of Product |
United States |
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